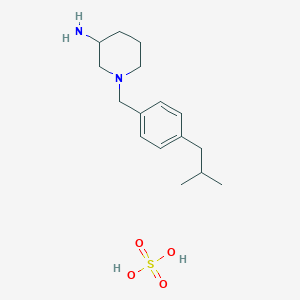![molecular formula C13H15FN4 B1439218 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine CAS No. 1019108-42-9](/img/structure/B1439218.png)
1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine
Vue d'ensemble
Description
1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine is a chemical compound with the molecular formula C13H15FN4 . It has an average mass of 246.283 Da and a monoisotopic mass of 246.128082 Da . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine is 1S/C13H15FN4/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,7,10,15H,5-6,8-9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine is a powder in physical form . It has a molecular weight of 246.29 . The compound’s other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Piperazine Derivatives: Research by Rajkumar, Kamaraj, and Krishnasamy (2014) demonstrates the synthesis of piperazine derivatives, including 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine. These compounds were characterized and evaluated for their antibacterial and antifungal activities, showing significant results in comparison to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antidiabetic Properties
- Antidiabetic Compounds: Piperazine derivatives have been identified as new antidiabetic compounds. Studies by Le Bihan et al. (1999) showed that certain piperazine derivatives like 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine significantly improved glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
Pharmaceutical Analysis
- Pharmaceutical Analysis: Research by Shamsipur and Jalali (2000) highlights the application of these derivatives in the pharmaceutical analysis, especially in the context of determining the concentration of certain drugs in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxic Activities: Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, including ones similar to 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine, and evaluated their antibacterial, antifungal, and cytotoxic activities. Some compounds exhibited significant antimicrobial efficacy and cytotoxic activities against specific cell lines (Gan, Fang, & Zhou, 2010).
Docking Studies in Medicinal Chemistry
- Docking Studies for Medicinal Chemistry: Balaraju, Kalyani, and Laxminarayana (2019) conducted docking studies for a compound similar to 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine, which plays an important role in medicinal chemistry. These studies are crucial for understanding how these compounds interact with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Safety And Hazards
The safety information for 1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The compound should be handled with appropriate safety precautions.
Propriétés
IUPAC Name |
1-[1-(2-fluorophenyl)imidazol-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,7,10,15H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCILBRYXOSJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232607 | |
| Record name | 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine | |
CAS RN |
1019108-42-9 | |
| Record name | 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019108-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)





![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)

![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)



![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)